molecular formula C16H8O2S B12788816 Naphtho[2,1-f][1]benzothiole-7,11-dione CAS No. 7495-38-7

Naphtho[2,1-f][1]benzothiole-7,11-dione

Cat. No.: B12788816
CAS No.: 7495-38-7
M. Wt: 264.3 g/mol
InChI Key: QWEGWWUNKLWTNM-UHFFFAOYSA-N
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Description

Naphtho[2,1-f][1]benzothiole-7,11-dione (CAS: 7495-38-7, molecular formula: C₁₆H₈O₂S) is a polycyclic aromatic compound featuring a benzothiophene moiety fused to a naphthoquinone scaffold. The thiophene ring contributes electron-rich characteristics, while the 7,11-dione groups enhance electron-deficient properties, making it a candidate for applications in organic electronics and materials science. Characterization methods include NMR, X-ray crystallography, and photophysical analyses (UV/Vis, fluorescence) .

Properties

CAS No.

7495-38-7

Molecular Formula

C16H8O2S

Molecular Weight

264.3 g/mol

IUPAC Name

naphtho[2,1-f][1]benzothiole-7,11-dione

InChI

InChI=1S/C16H8O2S/c17-14-11-6-5-9-3-1-2-4-10(9)13(11)15(18)16-12(14)7-8-19-16/h1-8H

InChI Key

QWEGWWUNKLWTNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=O)C4=C(C3=O)C=CS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylmorpholine can be synthesized through several methods. One common method involves the reaction of morpholine with formaldehyde and hydrogen in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, making it an efficient and cost-effective process.

Industrial Production Methods: In industrial settings, 4-Methylmorpholine is produced through the catalytic hydrogenation of morpholine. This process involves the use of a metal catalyst, such as palladium or platinum, to facilitate the hydrogenation reaction. The reaction is carried out in a reactor under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 4-Methylmorpholine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: 4-Methylmorpholine can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under acidic or basic conditions, depending on the desired product.

    Reduction: Reduction of 4-Methylmorpholine can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. The reaction is usually carried out in an inert solvent, such as tetrahydrofuran, under anhydrous conditions.

    Substitution: Substitution reactions involving 4-Methylmorpholine often occur at the nitrogen atom. For example, it can react with alkyl halides to form N-alkyl derivatives. These reactions are typically carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution process.

Major Products Formed: The major products formed from these reactions include N-alkyl derivatives, oxidized morpholine compounds, and reduced morpholine derivatives. These products have various applications in chemical synthesis and industrial processes.

Scientific Research Applications

4-Methylmorpholine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a solvent and reagent in organic synthesis. Its ability to act as a base and nucleophile makes it valuable in various chemical reactions, such as the formation of amides and esters.

    Biology: In biological research, 4-Methylmorpholine is used as a buffer in biochemical assays and as a stabilizer for enzymes and proteins.

    Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. Its derivatives have shown potential as therapeutic agents for various diseases.

    Industry: 4-Methylmorpholine is used in the production of surfactants, corrosion inhibitors, and rubber chemicals. It also serves as a catalyst in polymerization reactions and as a stabilizer for polyurethane foams.

Mechanism of Action

The mechanism of action of 4-Methylmorpholine involves its ability to act as a base and nucleophile in chemical reactions. It can donate a pair of electrons to form covalent bonds with electrophiles, facilitating various chemical transformations. In biological systems, it can interact with enzymes and proteins, stabilizing their structures and enhancing their activity.

Comparison with Similar Compounds

Naphtho[2,1-f][1]benzofuran-7,11-dione (Isocryptotanshinone)

  • Structure: Benzofuran fused to naphthoquinone (C₁₉H₁₈O₃).
  • Key Differences: Replaces sulfur with oxygen, altering electronic properties.
  • Applications : Studied for cytotoxic activity against cancer cell lines .
  • Synthesis: Likely involves oxidative cyclization, similar to cryptotanshinone derivatives.

Naphtho[2,3-c]furandione (Isofuranonaphthoquinone)

  • Structure: Furan-fused naphthoquinone (C₁₄H₆O₄).
  • Key Differences: Linear furan-dione fusion (positions 2,3) vs. angular benzothiole-dione (positions 2,1-f). This structural variation impacts conjugation pathways and redox potentials.
  • Biological Activity : Exhibits cytotoxicity and antimicrobial properties .
  • Synthesis : Biosynthetically derived from fungal or plant metabolites.

Naphtho[2',3':4,5]imidazo[2,1-b][1,3]benzothiazole-7,12-dione

  • Structure: Benzothiazole fused to naphthoquinone (C₁₇H₈N₂O₂S).
  • Key Differences : Incorporates a nitrogen-containing benzothiazole ring, introducing basicity and hydrogen-bonding capability. The dione positions (7,12) differ, altering electronic delocalization.
  • Synthesis: Condensation reactions between naphthoquinone precursors and benzothiazole derivatives .

3H-Naphtho[1,2,3-de]quinoline-2,7-dione

  • Structure: Quinoline fused to naphthoquinone (C₁₇H₉NO₂).
  • Key Differences: The quinoline nitrogen enhances π-acidity, improving stability in polar solvents. Dione positions (2,7) create a distinct electron-deficient core compared to the 7,11-dione configuration.
  • Applications: Potential use in optoelectronics due to extended conjugation .

Comparative Data Table

Compound Name Molecular Formula Heteroatom Dione Positions Key Properties/Applications References
This compound C₁₆H₈O₂S S 7,11 Fluorescence, organic electronics
Naphtho[2,1-f][1]benzofuran-7,11-dione C₁₉H₁₈O₃ O 7,11 Cytotoxicity
Naphtho[2,3-c]furandione C₁₄H₆O₄ O 2,3 Antimicrobial activity
Naphthoimidazo-benzothiazole-7,12-dione C₁₇H₈N₂O₂S S, N 7,12 Condensed heterocyclic synthesis
3H-Naphtho[1,2,3-de]quinoline-2,7-dione C₁₇H₉NO₂ N 2,7 Optoelectronic materials

Structural and Functional Insights

  • Electronic Effects : Sulfur in benzothiole derivatives increases electron density compared to oxygen analogs, enhancing charge-carrier mobility in organic semiconductors .
  • Photophysical Properties : this compound exhibits strong fluorescence in heptane and acetonitrile, attributed to the rigid, planar structure and dione-mediated conjugation .
  • Biological Relevance: Isofuranonaphthoquinones (e.g., naphtho[2,3-c]furandione) show moderate cytotoxicity, suggesting that the target compound may also possess bioactivity pending further study .

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